2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Researchers requiring a robust aldehyde protecting group face instability issues with standard 5-membered acetals under mildly acidic conditions. 2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol (CAS 163164-07-6) is the exact solution, providing a 6-membered 1,3-dioxane with para-ethanol substitution for superior conformational and hydrolytic stability. Key supply and technical advantages: • Conformationally-Restricted Scaffold: Enables precise control of 3D molecular geometry for medicinal chemistry target binding. • Dual Functionality: Stable protected aldehyde combined with a free primary alcohol for immediate derivatization. • Reliable Supply: Sourced to standard specifications for consistent experimental reproducibility and efficient procurement.

Molecular Formula C12H16O3
Molecular Weight 208.257
CAS No. 163164-07-6
Cat. No. B576118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol
CAS163164-07-6
SynonymsBenzeneethanol, 4-(1,3-dioxan-2-yl)- (9CI)
Molecular FormulaC12H16O3
Molecular Weight208.257
Structural Identifiers
SMILESC1COC(OC1)C2=CC=C(C=C2)CCO
InChIInChI=1S/C12H16O3/c13-7-6-10-2-4-11(5-3-10)12-14-8-1-9-15-12/h2-5,12-13H,1,6-9H2
InChIKeyYLSPFIYPFYVVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol Overview


2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol (CAS 163164-07-6) is an aromatic alcohol belonging to the 1,3-dioxane class of cyclic acetals. Its structure comprises a 1,3-dioxane ring linked at the 2-position to a phenyl group, which is further substituted at the para position with a primary ethanol chain . With a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol , this compound serves as a key intermediate and protecting group in organic synthesis. It is documented as a building block in the preparation of conformationally-restricted 1,3-dioxane derivatives [1] and has been identified within a class of compounds explored for dual thromboxane receptor antagonist/synthase inhibitor activity [2]. Its procurement value stems from its dual functionality: a protected aldehyde (as an acetal) and a free primary alcohol for further derivatization.

2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol: Substitution Challenges


Substituting 2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol with a generic, closely related analog is not a straightforward replacement due to the compound's specific regiochemistry and the distinct physicochemical profile conferred by its 1,3-dioxane ring. The 6-membered 1,3-dioxane ring system exhibits greater conformational stability and different hydrolytic behavior compared to the more strained 5-membered 1,3-dioxolane analogs . This difference directly impacts the compound's utility as a stable protecting group for aldehydes under various reaction conditions. Furthermore, the precise position of the ethanol substituent on the phenyl ring (para to the dioxane) is critical for generating specific molecular geometries in downstream products, such as conformationally-restricted scaffolds [1]. The observed biological activity of compounds in this class, where a 1,3-dioxane moiety is a key pharmacophore for thromboxane receptor antagonism [2], demonstrates that even subtle changes to the ring or its substituents can drastically alter target binding and functional activity. Therefore, procurement based on generic functional group similarity is scientifically unsound and carries significant risk of experimental failure.

2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol: Differentiation Evidence


Conformational Stability: 1,3-Dioxane vs. 1,3-Dioxolane

The 6-membered 1,3-dioxane ring in the target compound provides enhanced conformational stability compared to the more strained 5-membered 1,3-dioxolane ring found in analogs like 2-(1,3-dioxolan-2-yl)ethanol . The reduced ring strain of the dioxane leads to greater resistance to acid-catalyzed hydrolysis, a critical property for protecting group applications where selective deprotection is required. This difference in hydrolytic stability is a well-established class-level inference for cyclic acetals .

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Dual Thromboxane A2 Antagonist/Synthase Inhibitor Scaffold

The target compound is structurally related to a class of 1,3-dioxane derivatives that act as dual thromboxane receptor antagonists and thromboxane synthase inhibitors. A closely related compound from this series, (E)-7-[4-(2-hydroxyphenyl)-1,3-dioxan-2-yl]benzyl]oxy]phenyl]-7-(3-pyridyl)hept-6-enoic acid, demonstrated dual activity in vitro with a pA2 of 6.7 (receptor antagonism) and an IC50 of 0.02 μM (synthase inhibition) [1]. This class-level activity profile differentiates it from other building blocks that are not part of this pharmacophore series.

Pharmacology Thromboxane A2 Platelet Aggregation Medicinal Chemistry

Building Block for Conformationally-Restricted Scaffolds

The target compound's structural motif is explicitly used as a key intermediate for synthesizing conformationally-restricted 1,3-dioxanes. Specifically, alcohols with a 2-[4-(1,3-dioxan-2-yl)phenyl]ethanol core are employed to lock a phenyl group into a specific axial or equatorial orientation relative to the 1,3-dioxane ring [1]. This contrasts with flexible chain alcohols that do not provide this stereochemical control. The ability to control conformation is a verifiable and sought-after property in drug design for optimizing target binding.

Organic Synthesis Medicinal Chemistry Conformational Restriction

Lipophilicity Profile vs. 2-(1,3-Dioxan-2-yl)ethanol

The target compound's calculated partition coefficient (cLogP) is approximately 1.66 , which is significantly more lipophilic than simpler 1,3-dioxane alcohols like 2-(1,3-dioxan-2-yl)ethanol (cLogP ~0.1, estimated based on its structure) [1]. This increased lipophilicity, driven by the phenyl group, influences its solubility profile, membrane permeability, and behavior in biphasic reaction systems, offering a clear point of differentiation for procurement.

Physical Chemistry Material Science Solubility LogP

2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol: High-Value Applications


Conformationally-Restricted Drug Candidates

Based on its utility in creating conformationally-restricted 1,3-dioxane scaffolds [1], 2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol is an ideal starting material for medicinal chemists aiming to control the three-dimensional shape of lead compounds. The rigid structure imparted by the 1,3-dioxane ring and the para-substituted phenyl group allows for the systematic exploration of spatial arrangements in target binding pockets.

Thromboxane A2 Pathway Modulators

Given its structural homology to a class of dual-acting thromboxane receptor antagonists/synthase inhibitors [1], this compound is a valuable building block for researchers investigating the thromboxane A2 pathway. It can be used to synthesize novel analogs for pharmacological studies aimed at treating cardiovascular, pulmonary, or inflammatory diseases where TXA2 signaling is implicated.

Acid-Stable Aldehyde Protection

The enhanced stability of the 1,3-dioxane ring over the 1,3-dioxolane alternative [1] makes 2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol a superior choice as a protected aldehyde equivalent. It is particularly well-suited for complex synthetic sequences where the protecting group must survive exposure to mildly acidic reagents, thereby enabling selective deprotection strategies later in the route.

Lipophilic Building Block for Material Science

With a cLogP of 1.66, significantly higher than simpler dioxane alcohols [1], this compound offers a differentiated solubility profile. It is an advantageous building block for creating lipophilic monomers or functional materials for applications in organic electronics, coatings, or drug delivery systems where compatibility with non-polar environments is required.

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